molecular formula C8H5BrN2O2 B2734997 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid CAS No. 1784165-05-4

3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid

Cat. No.: B2734997
CAS No.: 1784165-05-4
M. Wt: 241.044
InChI Key: DPFBNMKYGYAYOA-UHFFFAOYSA-N
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Description

3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring, with a bromine atom at the 3-position and a carboxylic acid group at the 6-position

Chemical Reactions Analysis

Types of Reactions

3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.

    Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the nitrogen atoms .

Scientific Research Applications

Biological Activity

3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The structural formula of this compound is characterized by a fused pyrazole and pyridine ring system, with a bromine atom at the 3-position and a carboxylic acid group at the 6-position. This unique structure contributes to its biological activity, particularly in enzyme inhibition and kinase interactions.

The primary mechanism of action for this compound involves its ability to inhibit specific protein kinases. By binding to the ATP-binding site of these kinases, the compound effectively blocks the phosphorylation of downstream targets, disrupting critical cellular signaling pathways. This inhibition is particularly relevant in the context of diseases characterized by aberrant kinase activity, such as cancer and inflammatory disorders .

Enzyme Inhibition

Research indicates that this compound is effective in inhibiting various kinases involved in cell proliferation and survival. Notably, it has shown promise as an AXL and c-MET kinase inhibitor, which are implicated in tumor growth and metastasis .

Anticancer Potential

Several studies have highlighted the anticancer properties of this compound. For instance, it has been demonstrated to induce apoptosis in cancer cell lines through its kinase inhibitory effects. The selectivity for specific kinases allows for targeted therapeutic strategies with potentially reduced side effects compared to conventional chemotherapeutics .

In Vitro Studies

In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from recent studies:

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)8.4Kinase inhibition
MCF-7 (Breast Cancer)10.2Induction of apoptosis
HCT116 (Colon Cancer)7.8Disruption of signaling pathways

These results indicate that the compound's effectiveness varies by cell type but consistently demonstrates potential as an anticancer agent.

In Vivo Studies

In vivo experiments are essential for understanding the pharmacodynamics and pharmacokinetics of this compound. Preliminary studies suggest that when administered in appropriate dosages, the compound significantly reduces tumor growth in mouse models without notable toxicity .

Properties

IUPAC Name

3-bromopyrazolo[1,5-a]pyridine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-6-3-10-11-4-5(8(12)13)1-2-7(6)11/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFBNMKYGYAYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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